

physical and chemical properties of 4,5-dichloroquinazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloroquinazoline

Cat. No.: B1580998

[Get Quote](#)

An In-depth Technical Guide to 4,5-Dichloroquinazoline

Introduction

In the landscape of medicinal chemistry and organic synthesis, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents and valuable synthetic intermediates.^{[1][2]} Among its halogenated derivatives, **4,5-dichloroquinazoline** (CAS No. 2148-55-2) is a pivotal building block, particularly noted for its application in the synthesis of targeted therapeutics. Its unique substitution pattern, with chlorine atoms at both the pyrimidine (C4) and benzene (C5) rings, offers a versatile platform for regioselective functionalization.

This guide provides a comprehensive technical overview of the physical and chemical properties of **4,5-dichloroquinazoline**. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity, synthesis, and safe handling, grounded in authoritative references.

Compound Identification and Core Physical Properties

Accurate identification and understanding of fundamental physical characteristics are paramount before utilization in any experimental setting.

Nomenclature and Structural Information

- Systematic IUPAC Name: **4,5-Dichloroquinazoline**
- CAS Number: 2148-55-2
- Molecular Formula: $C_8H_4Cl_2N_2$
- Molecular Weight: 199.04 g/mol
- Synonyms: Quinazoline, 4,5-dichloro-

Physical Properties

The physical properties of **4,5-dichloroquinazoline** are summarized in the table below. These constants are critical for determining appropriate solvents for reactions and purification, as well as for setting up experimental conditions.

Property	Value	Source(s)
Appearance	Off-white to light yellow solid	Generic Supplier Data
Melting Point	131.5 - 133 °C or 161 - 162 °C	Discrepancy noted
Boiling Point	317.6 ± 22.0 °C (Predicted)	Generic Supplier Data
Density	1.486 - 1.5 g/cm ³ (Predicted)	Generic Supplier Data
Solubility	Insoluble in water; Soluble in ether, acetone	Generic Supplier Data
pKa	0.12 ± 0.30 (Predicted)	Generic Supplier Data

Note on Melting Point Discrepancy: Different sources report varying melting points. This variation can arise from differences in crystalline form or purity. It is crucial for researchers to determine the melting point of their specific batch as a preliminary purity check.

Spectroscopic Profile

While specific spectral data for **4,5-dichloroquinazoline** is not widely published, its profile can be reliably predicted based on its structure and data from closely related analogues like 2,4- and 4,7-dichloroquinazolines.^{[3][4][5][6][7][8][9]}

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The spectrum will consist of a characteristic set of multiplets corresponding to the three adjacent protons on the benzene ring (H6, H7, and H8) and a singlet for the proton on the pyrimidine ring (H2). The precise chemical shifts and coupling constants will be influenced by the deshielding effects of the chlorine atoms and the nitrogen atoms in the heterocyclic ring.
- ¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the carbon atoms. The carbons attached to the chlorine atoms (C4 and C5) and the carbons in the pyrimidine ring (C2, C4, C8a) are expected to be significantly deshielded, appearing at lower fields.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M⁺) would appear at m/z 198, with accompanying peaks at m/z 200 (M+2) and m/z 202 (M+4) in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations within the aromatic rings (approx. 1500-1620 cm⁻¹) and C-H stretching of the aromatic protons (approx. 3000-3100 cm⁻¹). A key diagnostic feature would be the C-Cl stretching vibrations, typically found in the 1000-1100 cm⁻¹ region.

Chemical Properties and Reactivity: A Focus on Regioselectivity

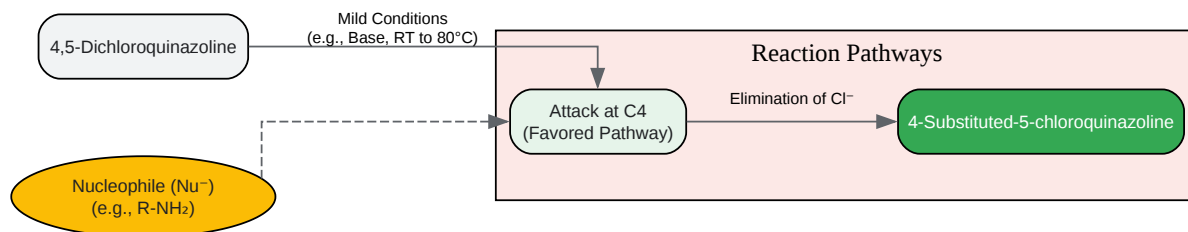
The synthetic utility of dichloroquinazolines is dominated by the reactivity of the chlorine atoms towards Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes the attached chlorine atom at the C4 position highly susceptible to displacement by nucleophiles.

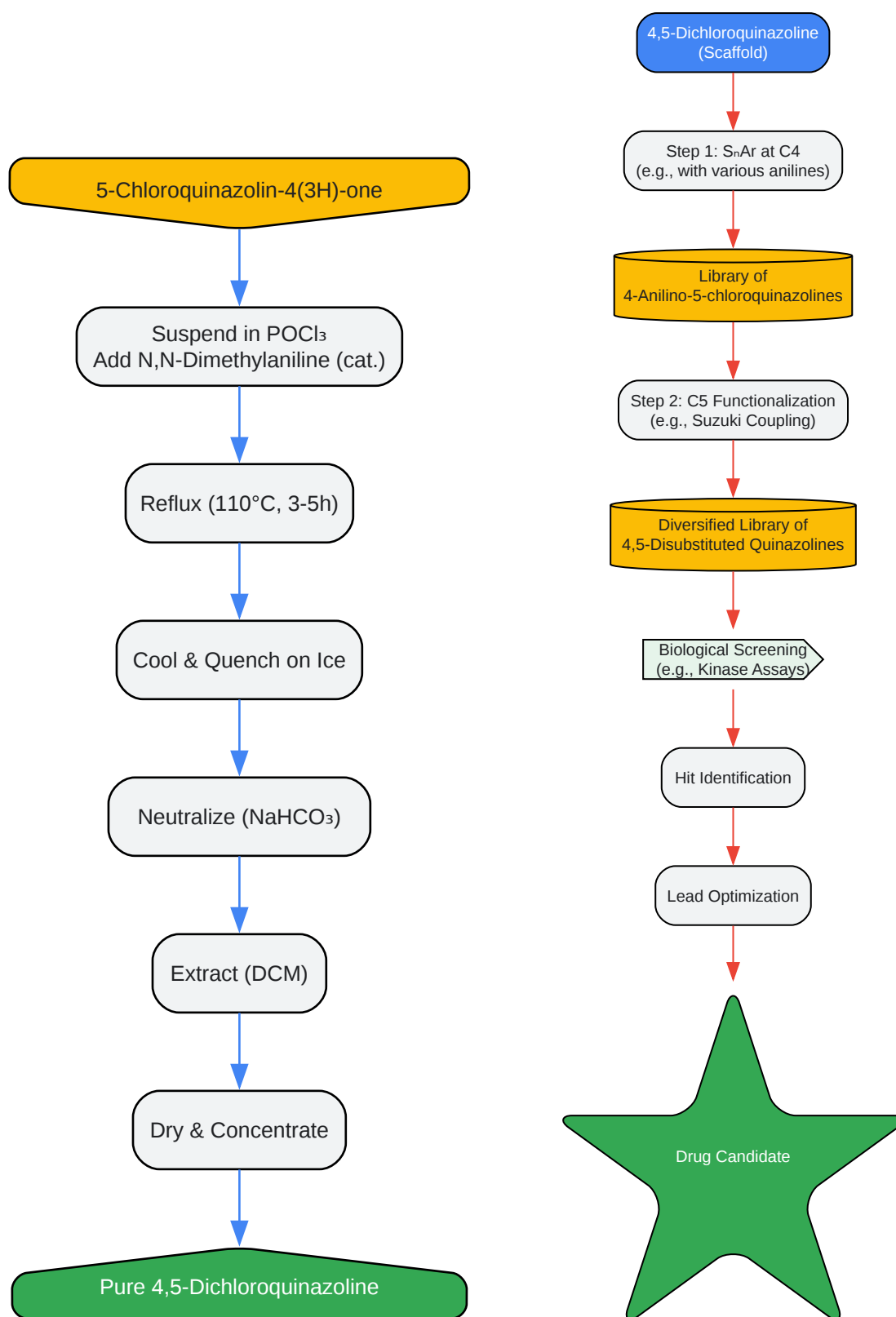
The Causality of Regioselective Substitution

For dichloroquinazolines like the 2,4-isomer, it is well-established that the C4 position is significantly more reactive than the C2 position under mild reaction conditions.^{[10][11]} This regioselectivity is a cornerstone of its synthetic application. The rationale is twofold:

- **Electronic Activation:** The nitrogen at position 3 provides strong activation for nucleophilic attack at C4 through resonance stabilization of the negatively charged intermediate (the Meisenheimer complex).
- **Intermediate Stability:** The intermediate formed by attack at C4 is more stable than the one formed by attack at C2 because the negative charge can be delocalized onto the adjacent nitrogen atom without disrupting the aromaticity of the fused benzene ring.

While **4,5-dichloroquinazoline** has one chlorine on each ring, the C4 chlorine on the pyrimidine ring is the primary site for nucleophilic substitution due to this electronic activation. The C5 chlorine on the benzene ring is much less reactive and typically requires harsher conditions, such as metal-catalyzed cross-coupling reactions, for substitution.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4,7-Dichloroquinoline(86-98-6) ¹³C NMR spectrum [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
- 7. rsc.org [rsc.org]
- 8. 2,4-DICHLOROQUINOLINE(703-61-7) ¹H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [physical and chemical properties of 4,5-dichloroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580998#physical-and-chemical-properties-of-4-5-dichloroquinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com